4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and chloromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method involves the bromination of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential inhibitors or activators of specific biological pathways.
Medicine: Research into the medicinal properties of pyrazole derivatives includes their potential use as anti-inflammatory, analgesic, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: Lacks the bromine group, resulting in different reactivity and applications.
4-Bromo-1,5-dimethyl-1H-pyrazole:
3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole: Similar structure but with the bromine and chloromethyl groups in different positions, leading to distinct reactivity.
Uniqueness
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and chloromethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2090477-79-3 |
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Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.5 |
Purity |
95 |
Origin of Product |
United States |
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